![molecular formula C18H22N4O5S B11008192 7-{2-[4-(methylsulfonyl)piperazin-1-yl]-2-oxoethoxy}-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B11008192.png)
7-{2-[4-(methylsulfonyl)piperazin-1-yl]-2-oxoethoxy}-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 7-{2-[4-(methylsulfonyl)piperazin-1-yl]-2-oxoethoxy}-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one is a complex organic molecule with potential applications in medicinal chemistry. This compound features a quinazolinone core, which is known for its biological activity, and a piperazine ring, which is often found in pharmaceutical compounds due to its ability to enhance solubility and bioavailability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-{2-[4-(methylsulfonyl)piperazin-1-yl]-2-oxoethoxy}-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the quinazolinone core: This can be achieved through the cyclization of an appropriate anthranilic acid derivative with a suitable aldehyde or ketone.
Introduction of the piperazine ring: This step involves the nucleophilic substitution of a halogenated intermediate with 4-(methylsulfonyl)piperazine.
Linking the two moieties: The final step involves the coupling of the quinazolinone core with the piperazine derivative through an ethoxy linker.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
The compound 7-{2-[4-(methylsulfonyl)piperazin-1-yl]-2-oxoethoxy}-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one can undergo various chemical reactions, including:
Oxidation: The piperazine ring can be oxidized to form N-oxides.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones.
Substitution: The methylsulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of dihydroquinazolinones.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound can be used to study the interactions of quinazolinone derivatives with biological targets. It can serve as a lead compound for the development of new drugs.
Medicine
Industry
In the pharmaceutical industry, this compound can be used in the development of new therapeutic agents. Its unique structure and biological activity make it a valuable candidate for drug development.
Mechanism of Action
The mechanism of action of 7-{2-[4-(methylsulfonyl)piperazin-1-yl]-2-oxoethoxy}-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one involves the inhibition of specific enzymes or receptors in the body. The quinazolinone core is known to interact with various biological targets, including kinases and receptors, leading to the modulation of signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Olanzapine: A thienobenzodiazepine derivative used in the treatment of schizophrenia.
CYH33: A selective PI3Kα inhibitor with potential anticancer activity.
Uniqueness
The uniqueness of 7-{2-[4-(methylsulfonyl)piperazin-1-yl]-2-oxoethoxy}-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one lies in its combination of a quinazolinone core with a piperazine ring, which imparts both biological activity and favorable pharmacokinetic properties. This makes it a promising candidate for further development in medicinal chemistry.
Properties
Molecular Formula |
C18H22N4O5S |
|---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
7-[2-(4-methylsulfonylpiperazin-1-yl)-2-oxoethoxy]-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one |
InChI |
InChI=1S/C18H22N4O5S/c1-28(25,26)21-9-7-20(8-10-21)17(23)12-27-13-4-5-15-14(11-13)18(24)22-6-2-3-16(22)19-15/h4-5,11H,2-3,6-10,12H2,1H3 |
InChI Key |
PGWUWFFXPXWOHS-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)COC2=CC3=C(C=C2)N=C4CCCN4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


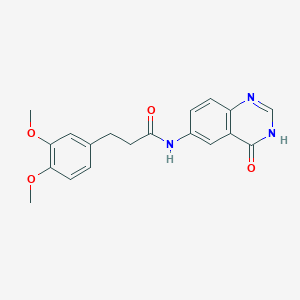
![N-[2-oxo-2-(2,3,4,9-tetrahydro-1H-carbazol-1-ylamino)ethyl]benzamide](/img/structure/B11008124.png)
![N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B11008127.png)
![2-(4-methoxy-1H-indol-1-yl)-N-[(1S)-3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide](/img/structure/B11008132.png)
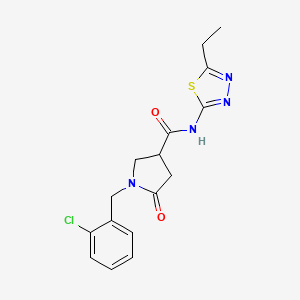
![2-methyl-N-[2-(morpholin-4-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B11008140.png)
![N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B11008147.png)
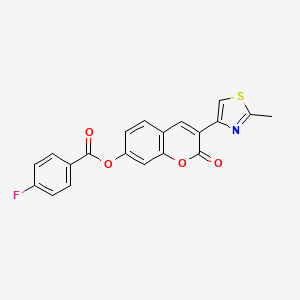
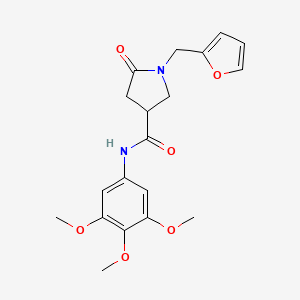
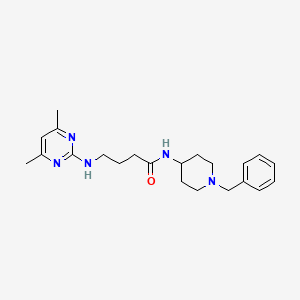

![2-cyclohexyl-N-[2-(1H-imidazol-4-yl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11008188.png)
![2'-cyclohexyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11008200.png)

